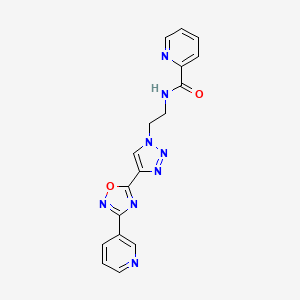

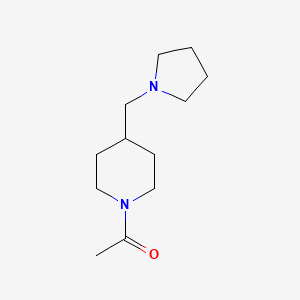

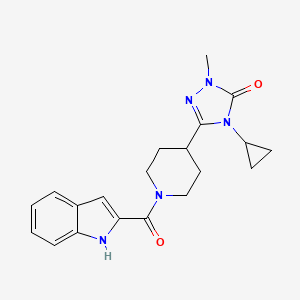

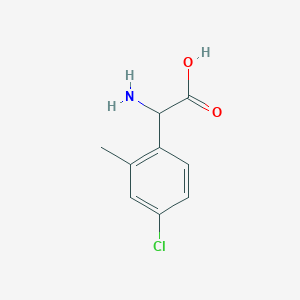

1-(4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-(4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone is a chemical structure that is not directly described in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and characterization of similar structures. For instance, the synthesis of pyrrole and piperidine derivatives is a common theme in these studies, which could provide insights into the synthesis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions and the use of catalysts. For example, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Similarly, a novel pyridine derivative was synthesized from malononitrile, 4-methoxybenzaldehyde, and piperidine, indicating the use of piperidine in multi-component reactions . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as NMR, FT-IR, and X-ray diffraction . Density functional theory (DFT) has also been employed to predict spectral and geometrical data, showing high correlations with experimental data . These techniques and theoretical studies could be applied to determine the molecular structure of this compound.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of this compound. However, the synthesis of 4-pyrones via 1,4-addition of piperidine suggests that piperidine derivatives can participate in cyclization reactions . This information could be useful in predicting the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through experimental and theoretical approaches. For instance, the electrochemical study of a pyrrole derivative showed good inhibition efficiency on steel surfaces, indicating potential applications in corrosion inhibition . Theoretical studies have provided insights into the thermodynamic properties, ionization potential, electron affinity, and other chemical properties of similar compounds . These studies could inform the physical and chemical properties analysis of this compound.

Scientific Research Applications

Hydrogen-Bonding Patterns and Structural Analysis

Research on enaminones similar to 1-(4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone, such as (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, highlights the significance of hydrogen-bonding patterns in determining the molecular and crystal structure. These compounds demonstrate bifurcated intra- and intermolecular hydrogen bonding that affects their chemical and physical properties (Balderson et al., 2007).

Synthesis and Antibacterial Activity

This compound has been utilized in the synthesis of new compounds with potential antibacterial properties. For instance, its reaction with aryl aldehydes under microwave irradiation leads to the formation of pyrimidin-2-yl isoindoline-1,3-diones, which have been screened for their antibacterial activity, demonstrating the compound's role in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Anticancer Activity Evaluation

The compound also serves as a precursor in the synthesis of piperazine-2,6-dione derivatives that have been evaluated for their anticancer activity. This showcases its potential utility in medicinal chemistry, particularly in the development of new anticancer drugs (Kumar, Kumar, Roy, & Sondhi, 2013).

Catalysis and Polymerization

Another application of related compounds involves catalysis, such as in the hydroaminomethylation of olefins, indicating potential industrial applications for the synthesis of complex organic molecules (Hamers, Kosciusko‐Morizet, Müller, & Vogt, 2009).

Blood Platelet Aggregation Inhibition

Studies have also explored the effects of similar compounds on blood platelet aggregation, highlighting their potential therapeutic applications in preventing blood clots (Grisar, Claxton, Stewart, Mackenzie, & Kariya, 1976).

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Compounds with a piperidine moiety, like this one, show a wide variety of biological activities . They interact with their targets, leading to changes that result in their therapeutic effects.

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .

properties

IUPAC Name |

1-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c1-11(15)14-8-4-12(5-9-14)10-13-6-2-3-7-13/h12H,2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFMHZZFDAXFJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)CN2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4S,7R)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol;hydrochloride](/img/structure/B2506596.png)

![(2-ethylbenzo[d]thiazol-6-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2506597.png)

![3-(4-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506600.png)

![2-{[(4-Isopropylbenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2506608.png)

![1-allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2506614.png)